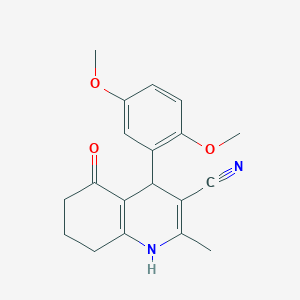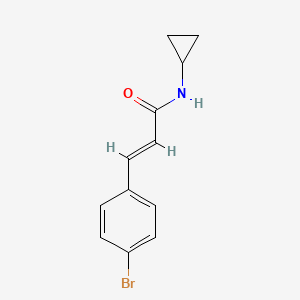
4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that includes a quinoline core, a dimethoxyphenyl group, and a nitrile group
Métodos De Preparación
The synthesis of 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethoxybenzaldehyde with a suitable amine, followed by cyclization and nitrile formation. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The nitrile group can be reduced to an amine.
Aplicaciones Científicas De Investigación
4-(2,5-Dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyphenyl group and the quinoline core play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions are still under investigation .
Comparación Con Compuestos Similares
Similar compounds include other quinoline derivatives and dimethoxyphenyl-containing molecules. Compared to these compounds, 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Examples of similar compounds include 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine and other substituted quinolines .
Propiedades
Fórmula molecular |
C19H20N2O3 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C19H20N2O3/c1-11-14(10-20)18(19-15(21-11)5-4-6-16(19)22)13-9-12(23-2)7-8-17(13)24-3/h7-9,18,21H,4-6H2,1-3H3 |
Clave InChI |
VMXRANPWEMFYPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)OC)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-hydroxy-1-[1-(2,4,6-trimethylphenyl)-1H-pyrrol-2-yl]methanimine](/img/structure/B10900517.png)
![(2E)-2-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}hydrazinecarbothioamide](/img/structure/B10900519.png)
![methyl (2Z)-5-[4-(dimethylamino)phenyl]-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10900521.png)

![N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B10900528.png)
![N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B10900541.png)
![N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10900546.png)
![2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B10900569.png)
![1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B10900572.png)
![2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B10900577.png)
![3-methyl-1-oxo-2-{(E)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B10900580.png)
![2-chloro-4-{5-[(E)-{2-[(4-iodo-3-methoxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B10900582.png)
![N-[3-({(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B10900590.png)
![methyl {(3E)-2-oxo-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B10900614.png)
